molecular formula C66H99N13O17 B12424412 Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Cat. No.: B12424412
M. Wt: 1346.6 g/mol
InChI Key: JYTHRLPETJLRBH-SRSCFSCASA-N
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Description

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a complex chemical compound used primarily in scientific research. It is a double cleavable polyethylene glycol linker with three-unit and four-unit polyethylene glycol chains. This compound is utilized in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The polyethylene glycol chains are then introduced through a series of coupling reactions. The triazole ring is formed via a click chemistry reaction, and the dibenzocyclooctyne (DBCO) group is attached through a copper-free click reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the formation of stable conjugates.

    Biology: Employed in the development of PROTACs, which target specific proteins for degradation.

    Medicine: Integral in the creation of antibody-drug conjugates, which are used in targeted cancer therapies.

    Industry: Utilized in the production of advanced materials and nanotechnology applications

Mechanism of Action

The mechanism of action of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves its role as a linker in conjugates. The compound facilitates the attachment of therapeutic agents to antibodies or other targeting molecules. The valine-citrulline linker is cleavable by proteases, releasing the active drug in the target environment. The triazole and DBCO groups enable click chemistry reactions, forming stable conjugates with high specificity .

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB: Similar structure but lacks the DMEA group.

    Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMA: Similar but with a different terminal group.

    Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DME: Another variant with a different terminal group

Uniqueness

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both polyethylene glycol chains enhances solubility and biocompatibility, while the cleavable linkers allow for controlled release of therapeutic agents .

Properties

Molecular Formula

C66H99N13O17

Molecular Weight

1346.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1

InChI Key

JYTHRLPETJLRBH-SRSCFSCASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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